5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
Description
This pyrazole-3-carboxamide derivative features a 1,5-diaryl substitution pattern with a 2-chlorophenyl group at position 5, a 4-chlorophenyl group at position 1, and an N-linked 3,4-dimethylphenyl carboxamide moiety. The chlorine substituents and dimethylphenyl group likely influence lipophilicity, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O/c1-15-7-10-18(13-16(15)2)27-24(30)22-14-23(20-5-3-4-6-21(20)26)29(28-22)19-11-8-17(25)9-12-19/h3-14H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMLLRZOFKZCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research and findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 364.26 g/mol
- IUPAC Name : this compound
Structural Features
- The presence of two chlorine atoms on the phenyl rings enhances the compound's lipophilicity and may influence its interaction with biological targets.
- The dimethyl substitution on the pyrazole ring may contribute to its biological activity by modulating receptor interactions.
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity :
- Antimicrobial Effects :
- Anticancer Potential :
The mechanisms by which this compound exerts its effects include:
- Inhibition of Cyclooxygenase (COX) Enzymes : This action reduces the synthesis of prostaglandins, key mediators in inflammation.
- Modulation of Cell Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .
Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized various pyrazole derivatives, including our compound of interest. They reported that at a concentration of 10 µM, the compound inhibited TNF-α production significantly compared to control groups .
Study 2: Antimicrobial Activity
Burguete et al. evaluated the antimicrobial properties of several pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. Their findings indicated that certain derivatives showed comparable efficacy to established antibiotics .
Study 3: Anticancer Studies
Research focusing on the anticancer potential of pyrazole derivatives has shown promising results in inducing apoptosis in various cancer cell lines. The specific pathways affected by this compound remain an area for further investigation .
Comparative Analysis of Pyrazole Derivatives
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key structural variations among pyrazole-3-carboxamide derivatives include:
Table 1: Molecular Properties
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the polar 3-pyridylmethyl group in .
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl in ) may hinder receptor binding, whereas smaller groups (e.g., 4-chlorophenyl in the target) could enhance accessibility .
Structural and Crystallographic Insights
The compound in crystallizes in a monoclinic P2₁/c system with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° . Hydrogen bonding between the pyridylmethyl group and adjacent molecules stabilizes the crystal lattice, a feature absent in the target compound due to its non-polar N-(3,4-dimethylphenyl) group . This difference may reduce aqueous solubility but improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
